molecular formula C8H15NO3 B14185929 Prop-2-en-1-yl (1-ethoxyethyl)carbamate CAS No. 850239-38-2

Prop-2-en-1-yl (1-ethoxyethyl)carbamate

Cat. No.: B14185929
CAS No.: 850239-38-2
M. Wt: 173.21 g/mol
InChI Key: WUHKOTKCUKNHSE-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl (1-ethoxyethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and polymer chemistry. This compound is characterized by the presence of an allyl group (prop-2-en-1-yl) and an ethoxyethyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl (1-ethoxyethyl)carbamate can be achieved through several methods. One common approach involves the reaction of allyl alcohol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired carbamate.

Another method involves the use of carbamoyl chlorides, which can be reacted with allyl alcohol under mild conditions to yield this compound. This method is advantageous as it avoids the use of harsh reagents and conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl (1-ethoxyethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The carbamate moiety can be reduced to form amines.

    Substitution: The ethoxyethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl (1-ethoxyethyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes such as acetylcholinesterase by forming a covalent bond with the active site, leading to the accumulation of acetylcholine and subsequent physiological effects . Additionally, the allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl (1-ethoxyethyl)carbamate is unique due to the presence of both the allyl and ethoxyethyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

850239-38-2

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

prop-2-enyl N-(1-ethoxyethyl)carbamate

InChI

InChI=1S/C8H15NO3/c1-4-6-12-8(10)9-7(3)11-5-2/h4,7H,1,5-6H2,2-3H3,(H,9,10)

InChI Key

WUHKOTKCUKNHSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)NC(=O)OCC=C

Origin of Product

United States

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